N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide
Description
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide is a complex organic compound that features a benzothiophene ring, an oxazole ring, and a chlorinated substituent
Properties
IUPAC Name |
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-9-15(10(2)22-20-9)17(3,4)16(21)19-12-6-5-7-13-11(12)8-14(18)23-13/h8,12H,5-7H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLSHLRUZUCYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)NC2CCCC3=C2C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Benzothiophene Ring: Starting from a suitable thiophene precursor, the benzothiophene ring can be synthesized through cyclization reactions.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization of appropriate precursors, often involving condensation reactions.
Amide Bond Formation: The final step involves coupling the benzothiophene and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigating its biological activity and potential as a therapeutic agent.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Disrupting key signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide shares similarities with other benzothiophene and oxazole derivatives, such as:
Benzothiophene Derivatives: Compounds with similar benzothiophene structures but different substituents.
Oxazole Derivatives: Compounds with oxazole rings and varying functional groups.
Uniqueness
Structural Uniqueness: The combination of benzothiophene, oxazole, and chlorinated substituents makes this compound unique.
Functional Properties: Its specific chemical properties and potential biological activities distinguish it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
